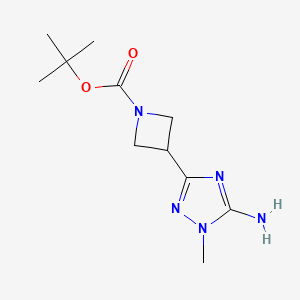

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate

Description

This compound is a nitrogen-rich heterocyclic derivative featuring an azetidine core functionalized with a 5-amino-1-methyl-1,2,4-triazole substituent and a tert-butyl carboxylate protecting group. Its molecular formula is C₁₁H₁₈N₆O₂, with a molecular weight of 266.30 g/mol.

Synthesis typically involves aza-Michael addition or nucleophilic substitution reactions, leveraging tert-butyl 3-substituted azetidine precursors. The 5-amino and 1-methyl groups on the triazole ring distinguish it from analogs, influencing hydrogen bonding capacity, steric effects, and reactivity .

Properties

IUPAC Name |

tert-butyl 3-(5-amino-1-methyl-1,2,4-triazol-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-5-7(6-16)8-13-9(12)15(4)14-8/h7H,5-6H2,1-4H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNPVVICUPQAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and related azetidine-triazole derivatives:

Key Observations:

- Amino Group Positioning: The target compound’s 5-amino group (vs. 4-amino in Enamine’s analog) may alter dipole moments and hydrogen-bonding patterns, impacting interactions with biological targets or solvents .

- Molecular Weight : The target compound’s higher molecular weight (266.30 vs. 239.28 for Enamine’s analog) reflects additional functionalization, which could influence pharmacokinetic properties .

Physicochemical and Functional Properties

- Solubility: The target compound’s amino group enhances hydrophilicity relative to 4q, which lacks polar substituents. However, the methyl group may counterbalance this effect slightly .

- Reactivity: The 5-amino group enables derivatization (e.g., amide coupling), while the tert-butyl carboxylate permits deprotection to a free amine for further functionalization .

- Stability: Steric protection from the methyl group may reduce susceptibility to oxidative or enzymatic degradation compared to non-methylated analogs.

Biological Activity

tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate is a synthetic compound that incorporates a triazole ring and an azetidine structure, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 239.30 g/mol. The compound features a tert-butyl ester group , which enhances its solubility and bioavailability in biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Properties

The triazole moiety is often associated with antifungal and antibacterial activities. Studies have shown that triazole derivatives can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties.

Anticancer Potential

Compounds containing triazole rings have been investigated for their anticancer effects. For instance, certain Mannich bases derived from triazoles have demonstrated cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Enzyme Inhibition

Research into related compounds has revealed that some triazole derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This suggests that this compound may also interact with key enzymes, potentially modulating physiological processes .

The biological activity of this compound can be attributed to several mechanisms:

Ligand Interaction

The compound's structure allows it to function as a ligand in bioconjugation processes. It can form stable triazole linkages with other molecules, enhancing its stability and activity in physiological conditions.

Inhibition of Biological Pathways

Similar compounds have shown the ability to inhibit pathways critical for pathogen survival or cancer progression. This inhibition can occur through competitive binding to enzyme active sites or by disrupting protein-protein interactions essential for cellular function .

Case Studies

Several studies highlight the biological activity of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Aeluri et al. (2015) | Mannich bases derived from triazoles | Anticancer | Significant cytotoxicity against multiple cancer cell lines was observed. |

| Aouad (2014) | Triazole Mannich bases | Antimicrobial | Potent inhibitory activities against various bacterial strains were reported. |

| RSC Advances (2018) | N-substituted triazoles | Enzyme inhibition | Identified as effective inhibitors for key metabolic enzymes with low Ki values. |

Q & A

Basic: What are the common synthetic routes for synthesizing tert-Butyl 3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step organic reactions starting with the preparation of the 1-methyl-1H-1,2,4-triazole moiety. Key steps include:

- Formation of the triazole ring : Cyclization of hydrazine derivatives with nitriles or cyanamides under acidic or basic conditions.

- Coupling with azetidine : The triazole intermediate is coupled with a tert-butyl-protected azetidine-1-carboxylate derivative via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Deprotection and functionalization : The tert-butyl group may be selectively removed under acidic conditions (e.g., TFA) to expose the azetidine nitrogen for further modifications.

Advanced: How can competing reaction pathways during the substitution of the aminomethyl group be minimized?

Competing pathways (e.g., over-oxidation or undesired side reactions) can be mitigated by:

- Optimizing reaction conditions : Lowering reaction temperatures (0–5°C) and using inert atmospheres to reduce oxidation.

- Selective catalysts : Employing palladium-based catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) to enhance regioselectivity .

- Protecting group strategies : Temporarily protecting the amino group with Boc or Fmoc to prevent undesired nucleophilic attacks during substitution .

Basic: What analytical techniques are recommended for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) for unambiguous structural determination, particularly to resolve azetidine ring conformation and triazole orientation .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₂H₂₁N₅O₂) .

Advanced: What methodologies are employed to resolve discrepancies in observed versus predicted biological activities?

Discrepancies (e.g., lower in vitro efficacy than computational predictions) can be addressed by:

- Dose-response reevaluation : Testing across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolite profiling : Using LC-MS to detect degradation products or active metabolites that may interfere with assays .

- Target validation : Employing CRISPR knockouts or RNA silencing to confirm the compound’s specificity to the hypothesized biological target .

Advanced: How can molecular docking studies be optimized to predict binding affinities with biological targets?

- Force field selection : Use AMBER or CHARMM for accurate energy minimization, particularly for the azetidine ring’s strain and triazole’s planar geometry.

- Solvation models : Include explicit water molecules or implicit solvation (e.g., GB/SA) to account for hydrophobic interactions with the tert-butyl group.

- Ensemble docking : Screen against multiple protein conformations (e.g., from MD simulations) to capture dynamic binding modes .

Basic: What are the typical oxidation and reduction reactions involving this compound?

- Oxidation : The amino group on the triazole can be oxidized to a nitro group using H₂O₂ or meta-chloroperbenzoic acid (mCPBA). The tert-butyl group remains intact under mild conditions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines without affecting the azetidine ring .

Advanced: What strategies are effective in enhancing the compound’s solubility for in vivo pharmacokinetic studies?

- Salt formation : Convert the free base to a hydrochloride or trifluoroacetate salt.

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the azetidine nitrogen for enhanced bioavailability .

Advanced: How to analyze reaction intermediates using tandem MS or in situ FTIR?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.